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2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-

Cat. No.: B11870891
CAS No.: 104970-15-2
M. Wt: 238.24 g/mol
InChI Key: MYPCNEXFROJLSP-UHFFFAOYSA-N
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Description

Contextualization within Naphthopyran and 2H-Pyran-2-one Chemistry

The chemical nature of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- is best understood by examining its constituent parts: the naphthopyran and the 2H-pyran-2-one frameworks.

Naphthopyrans are a class of compounds known for their photochromic properties, meaning they can undergo reversible color changes upon exposure to light. nih.gov This behavior is typically associated with the reversible 6π electrocyclic ring-opening of the pyran ring upon UV irradiation, which converts the colorless naphthopyran into a colored merocyanine (B1260669) dye. arabjchem.org While there are three constitutional isomers of naphthopyran, the angular isomers (2H-naphtho[1,2-b]pyran and 3H-naphtho[2,1-b]pyran) are most noted for their photochromic activity. arabjchem.orgnih.gov The subject compound, being a linear 2H-naphtho[2,3-b]pyran derivative, belongs to a less studied class of this family. arabjchem.org

2H-Pyran-2-ones , also known as α-pyrones, are a significant class of heterocyclic compounds found in numerous natural products. epa.govresearchgate.net This six-membered ring contains an endocyclic ester (a lactone) and is a versatile building block in organic synthesis. epa.govresearchgate.net Depending on the fusion of a benzene (B151609) ring, this skeleton can form common structures like coumarins and isocoumarins. epa.govresearchgate.net The 2H-pyran-2-one ring is known for its stability and specific reactivity, making it a valuable synthon for creating more complex molecular architectures. mdpi.com

The title compound, therefore, represents a confluence of these two important chemical classes, integrating the extended aromatic system of naphthalene (B1677914) with the reactive lactone functionality of the pyran-2-one ring.

Significance of the 2H-Pyran-2-one Skeleton in Organic Synthesis and Functional Materials

The 2H-pyran-2-one skeleton is a cornerstone in synthetic organic chemistry due to its inherent reactivity and its prevalence in biologically active molecules and functional materials. epa.govresearchgate.net

In organic synthesis , the 2H-pyran-2-one ring serves as a powerful building block for the construction of a vast array of other heterocyclic and carbocyclic systems. epa.govresearchgate.net Its utility stems from the presence of multiple electrophilic centers, typically at the C-2, C-4, and C-6 positions, which are susceptible to nucleophilic attack. epa.govresearchgate.net This reactivity allows for a variety of ring-transformation reactions. By reacting with different nucleophiles, the pyran-2-one ring can be readily converted into other important scaffolds, including:

Pyridines

Quinolines and Isoquinolines

Pyrazoles

Pyrimidines

Benzothiophenes epa.govresearchgate.net

Furthermore, 2H-pyran-2-ones can act as dienes in Diels-Alder reactions, providing a pathway to complex bicyclic structures. This versatility makes them highly valuable precursors for synthesizing natural products and novel pharmaceutical candidates. mdpi.com

In the realm of functional materials , molecules containing the 2H-pyran-2-one skeleton are investigated for their photophysical and biological properties. epa.govmdpi.com The conjugated system of the pyranone ring can impart fluorescence, and derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.com The fusion of aromatic rings to the pyran-2-one core, as seen in coumarins, often leads to compounds with significant fluorescence and interesting electronic properties. epa.gov

Scaffold FeatureSignificance
Multiple Electrophilic Centers Allows for versatile ring-opening and ring-transformation reactions. epa.govresearchgate.net
Conjugated Lactone System Provides stability and unique photophysical properties. epa.govmdpi.com
Diels-Alder Reactivity Acts as a diene component for constructing complex cyclic systems.
Natural Product Core Forms the basis for many biologically active compounds. epa.govresearchgate.net

Overview of Research Trajectories for 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- and Related Systems

While specific research on 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- is limited in published literature, its structural features suggest several potential avenues for future investigation. These research trajectories are based on the known chemistry of its parent naphthopyran and pyran-2-one systems.

Synthetic Applications: A primary research direction would involve leveraging the compound as a synthetic intermediate. The 3-acetyl group is a key functional handle, susceptible to a wide range of chemical transformations. It can undergo condensation reactions with various nucleophiles to form more complex heterocyclic systems fused to the naphthopyran core. Additionally, the inherent reactivity of the pyran-2-one ring could be exploited for ring-opening reactions, providing access to highly functionalized naphthalene derivatives that are otherwise difficult to synthesize.

Materials Science: Given the photochromic nature of many naphthopyrans and the fluorescent properties of many pyran-2-one derivatives, a significant research trajectory would be the investigation of the photophysical properties of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-. Studies would likely focus on its absorption and emission spectra, quantum yield, and potential for photo-switching behavior. The extended conjugation provided by the linear naphtho-fusion could lead to unique optical properties, making it a candidate for novel dyes, sensors, or components in optical data storage.

Medicinal Chemistry: Both the pyran-2-one and naphthoquinone-related structures are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. nih.govresearchgate.netmdpi.comnih.gov Consequently, a logical research trajectory would be to screen 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- and its derivatives for various biological activities. The combination of the planar aromatic system, the lactone, and the acetyl group provides multiple points for potential interaction with biological targets like enzymes and receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O3 B11870891 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- CAS No. 104970-15-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104970-15-2

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

3-acetylbenzo[g]chromen-2-one

InChI

InChI=1S/C15H10O3/c1-9(16)13-7-12-6-10-4-2-3-5-11(10)8-14(12)18-15(13)17/h2-8H,1H3

InChI Key

MYPCNEXFROJLSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC3=CC=CC=C3C=C2OC1=O

Origin of Product

United States

Synthetic Methodologies for 2h Naphtho 2,3 B Pyran 2 One, 3 Acetyl and Its Analogues

Classical and Conventional Synthetic Routes for 2H-Pyran-2-ones and Naphthopyrans

Traditional synthetic methods for constructing 2H-pyran-2-one and naphthopyran ring systems often rely on well-established chemical transformations. These routes, while effective, may require harsh reaction conditions and multiple synthetic steps.

Base-Promoted Reactions and Domino Processes in 2H-Pyranone Formation

Base-promoted reactions are a cornerstone in the synthesis of 2H-pyran-2-ones. A highly efficient domino protocol has been developed for the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles from α-aroylketene dithioacetals and malononitrile (B47326). acs.org This process involves a sequence of reactions including addition-elimination, intramolecular cyclization, and subsequent ring opening and closing. acs.org

The reaction of 3,3-bis(methylthio)-1-arylprop-2-en-1-one with malononitrile in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethylformamide (DMF) leads to the formation of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles. acs.org The plausible mechanism involves the initial nucleophilic attack of the malononitrile carbanion at the β-carbon of the α-aroylketene dithioacetal, followed by the elimination of a methylthio group. The resulting intermediate then undergoes an intramolecular O-cyclization to form a 2-imino-2H-pyran intermediate, which upon acidic workup, hydrolyzes to the final 2H-pyran-2-one product. acs.org

Table 1: Base-Promoted Synthesis of 2-Oxo-6-aryl-4-(piperidin-1-yl)-2H-pyran-3-carbonitriles

Entry Aryl Group Amine Base Solvent Temperature (°C) Time (h) Yield (%)
1 Phenyl Piperidine (B6355638) KOH DMF 100 2 85
2 4-Methylphenyl Piperidine KOH DMF 100 2.5 82
3 4-Methoxyphenyl Piperidine KOH DMF 100 2 88
4 4-Chlorophenyl Piperidine KOH DMF 100 3 80
5 Naphthalen-1-yl Piperidine KOH DMF 100 3 75

Data sourced from ACS Omega. acs.org

Cyclocondensation and Lactonization Approaches for Naphthopyran Ring Systems

Cyclocondensation reactions are fundamental in constructing the naphthopyran framework. A common approach involves the reaction of a naphthol derivative with a suitable three-carbon component. For instance, the acid-catalyzed condensation of naphthols with propargyl alcohols is a widely used method for the synthesis of 3H-naphtho[2,1-b]pyrans. nih.gov Although this leads to a different regioisomer, the underlying principle of cyclocondensation is applicable.

Lactonization, the formation of a cyclic ester, is the key ring-closing step in many syntheses of pyran-2-ones. In the context of naphthopyrans, this often follows an initial carbon-carbon bond-forming reaction that sets up the precursor for intramolecular cyclization. For example, a palladium-catalyzed coupling of an alkynyl zinc species with a haloacrylic acid can generate a (Z)-5-alkyl-2-en-4-ynoic acid, which can then undergo a zinc bromide-catalyzed lactonization to yield a 6-alkyl-2H-pyran-2-one in high yield. mdpi.com

Strategies Utilizing α-Cyanocinnamonitriles and Related Precursors

The reaction of α-cyanocinnamonitriles with naphthols provides a direct route to various naphthopyran derivatives. For example, the condensation of substituted α-cyanocinnamonitriles with 6-bromo-2-naphthol (B32079) in the presence of a base like piperidine in ethanol (B145695) affords 3-amino-1-aryl-1H-naphtho[2,1-b]pyran-2-carbonitriles. nih.govresearchgate.net This reaction proceeds via a Michael addition of the naphthoxide to the electron-deficient double bond of the cinnamonitrile, followed by intramolecular cyclization and tautomerization.

This methodology is versatile and has been employed in the one-pot synthesis of various naphthopyran derivatives. The key intermediate, a 3-amino-1H-naphthopyran-2-carbonitrile, can be further modified to introduce additional functional groups or to construct fused heterocyclic systems. nih.govresearchgate.net For instance, the reaction of 3-amino-8-bromo-1-(p-methoxyphenyl)-1H-naphtho[2,1-b]pyran-2-carbonitrile, obtained from the one-pot reaction of the corresponding α-cyanocinnamonitrile and 6-bromo-2-naphthol, can be used to synthesize novel naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines. nih.govresearchgate.net

Modern and Green Chemistry Approaches in 2H-Naphtho[2,3-b]pyran-2-one Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches, including microwave-assisted synthesis and one-pot multicomponent reactions, align with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. mdpi.comnih.gov The application of microwave heating can accelerate reactions by efficiently transferring energy directly to the reacting molecules.

While a specific microwave-assisted synthesis for 2H-naphtho[2,3-b]pyran-2-one, 3-acetyl- was not found, the synthesis of related chromen-2-one and naphthofuran derivatives has been successfully achieved using this technology. For example, the synthesis of 3-(3-phenyl-7H- researchgate.netjocpr.commdpi.comtriazolo[3,4-b] acs.orgresearchgate.netmdpi.comthiadiazin-6-yl)-chromen-2-ones has been reported via the condensation of 3-(2-bromoacetyl)chromen-2-ones with 4-amino-5-phenyl-4H- researchgate.netjocpr.commdpi.comtriazole-3-thiols under microwave irradiation. This method proved to be significantly more efficient than conventional heating, both in terms of reaction time and yield. jocpr.com Similarly, the self-condensation of substituted phenylpropiolic acid derivatives to yield naphtho[2,3-c]furan-1,3-dione (B147156) derivatives is significantly accelerated by microwave irradiation. clockss.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 3-(3-phenyl-7H- researchgate.netjocpr.commdpi.comtriazolo[3,4-b] acs.orgresearchgate.netmdpi.comthiadiazin-6-yl)-chromen-2-ones

Method Solvent Reaction Time Yield (%)
Conventional Ethylene Glycol 4 hours Lower
Microwave DMF 10-15 minutes Higher

Data conceptualized from J. Chem. Pharm. Res. jocpr.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step, avoiding the need for isolation of intermediates. nih.govscispace.com This approach is atom-economical and environmentally benign, as it reduces solvent usage and waste generation. researchgate.net

The synthesis of various 4H-pyran and 4H-benzo[b]pyran derivatives has been successfully achieved through one-pot, three-component reactions. scispace.com A typical example involves the condensation of an aromatic aldehyde, malononitrile, and a dicarbonyl compound such as ethyl acetoacetate (B1235776) or dimedone. scispace.com These reactions are often catalyzed by a reusable heterogeneous catalyst, further enhancing their green credentials. nih.gov

For instance, the one-pot synthesis of 3-amino-8-bromo-1-(p-methoxyphenyl)-1H-naphtho[2,1-b]pyran-2-carbonitrile is achieved by treating α-cyanocinnamonitrile with 6-bromo-2-naphthol. nih.govresearchgate.net This highlights the utility of MCRs in rapidly assembling the core naphthopyran structure. The versatility of MCRs allows for the generation of a diverse library of compounds by simply varying the starting materials. nih.govresearchgate.net

Catalytic Methods (e.g., KOH-mediated, piperidine-catalyzed, metal-catalyzed)

The synthesis of the 2H-naphtho[2,3-b]pyran-2-one scaffold and its analogues is often facilitated by catalytic methods that can enhance reaction rates, improve yields, and offer better selectivity. These methods employ a range of catalysts from simple bases to complex metal systems.

KOH-mediated Synthesis: Potassium hydroxide (KOH) is an effective base catalyst for the synthesis of pyranone rings. In the synthesis of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles, powdered KOH is used in refluxing dimethylformamide (DMF) to promote the domino reaction between α-aroylketene dithioacetals and malononitrile. acs.org This approach involves consecutive addition-elimination and intramolecular cyclization steps. acs.org The reaction of ethyl 2-cyano-3,3-dimethylsulfanylacrylate with aromatic ketones in the presence of KOH in DMSO is another strategy to produce 2H-pyran-2-one precursors. mdpi.com Furthermore, heterogeneous catalysts like KOH-loaded calcium oxide (CaO) have been developed for the green synthesis of 4H-pyran derivatives, demonstrating high efficiency, reusability, and good yields under solvent-free conditions. growingscience.com

Piperidine-catalyzed Synthesis: Piperidine, a secondary amine, is a widely used organocatalyst in the synthesis of various heterocyclic compounds, including naphthopyrans. It effectively catalyzes condensation reactions. For instance, the one-pot, three-component reaction of 6-bromo-2-naphthol, p-chlorobenzaldehyde, and malononitrile or ethyl cyanoacetate (B8463686) in ethanol is catalyzed by piperidine to afford 4H-naphtho[2,1-b]pyran derivatives. researchgate.net Piperidine is also employed in the condensation of acetophenones with aldehydes to form chalcones, which are precursors to flavanones containing a pyran ring. scholarsresearchlibrary.com In some syntheses of 2H-pyran-3-carbonitrile derivatives, piperidine has been used as a catalyst in ethanol under reflux conditions, although it can sometimes lead to the formation of N,S-acetal byproducts. acs.org

Metal-catalyzed Synthesis: Various metal catalysts are employed to achieve specific transformations in the synthesis of naphthopyranones and related structures.

Vanadium: Oxidative coupling reactions can be used to form dimeric naphthopyranones. Vanadyl acetoacetonate has been used to convert monomeric naphthopyranones into their corresponding atropisomeric dimers. fz-juelich.de

Ruthenium: Ruthenium-based catalysts are well-known for their application in ring-closing metathesis (RCM), a key step in some synthetic routes to the α,β-unsaturated δ-lactone intermediate required for naphthopyranone synthesis. fz-juelich.deresearchgate.net Ruthenium complexes have also been shown to be efficient for the metathesis of conjugated olefins. researchgate.net

Copper/Iron: A copper-doped iron tartarate complex has been utilized as a water-soluble and reusable catalyst for the multicomponent synthesis of tetrahydro[b]pyran derivatives from aldehydes, malononitrile, and dimedone under solvent-free conditions, yielding excellent results in short reaction times. bhu.ac.in

Table 1: Comparison of Catalytic Methods in Pyranone Synthesis

Catalyst System Reactants Product Type Key Advantages Reference
Powdered KOH in DMF 3,3-bis(methylthio)-1-arylprop-2-en-1-one, malononitrile 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile High efficiency, good yields acs.org
Piperidine in Ethanol 6-bromo-2-naphthol, p-chlorobenzaldehyde, malononitrile 4H-naphtho[2,1-b]pyran-3-carbonitrile One-pot reaction, readily available catalyst researchgate.net
Vanadyl acetoacetonate Monomeric naphthopyranones Dimeric naphthopyranones Facilitates oxidative coupling fz-juelich.de
CuFe₂(C₄H₄O₆)₃·6H₂O Aldehydes, malononitrile, dimedone Tetrahydro[b]pyran derivatives Green synthesis, reusable catalyst, high yield bhu.ac.in

Regioselective and Stereoselective Synthetic Considerations in Naphthopyranone Formation

The complex architecture of many naturally occurring naphthopyranones necessitates precise control over regioselectivity and stereoselectivity during synthesis. researchgate.net

Regioselectivity: Regioselectivity is crucial when constructing the naphthopyranone core and during subsequent modifications, such as dimerization. The domino–Michael–Dieckmann reaction is a key strategy for building the naphthopyranone framework, where the regioselectivity of the initial Michael addition dictates the final substitution pattern. fz-juelich.de In the biosynthesis and biomimetic synthesis of dimeric naphthopyranones like viriditoxin, the regioselective 6,6′-coupling of the semiviriditoxin (B1257011) monomer is a critical step. researchgate.net This selective coupling is often directed by enzymes in nature, and achieving similar selectivity in chemical synthesis can be challenging. researchgate.net Methodologies for the regioselective synthesis of related compounds, such as 4-arylamino-1,2-naphthoquinones using LED light in a confined reaction medium, highlight innovative approaches to controlling reaction outcomes. rsc.org

Stereoselectivity: Many naphthopyranone natural products are chiral, requiring stereoselective synthetic methods. Enantioselective total synthesis is often employed to obtain the correct stereoisomer. researchgate.net For example, the synthesis of semiviriditoxin has been achieved through an enantioselective pathway where a key intermediate, an α,β-unsaturated δ-lactone, is prepared with high stereochemical control. fz-juelich.deresearchgate.net The stereoselective introduction of substituents, such as alkyl groups at specific positions on the pyranone ring, can be achieved using methods like Grignard addition followed by silane-mediated reduction. researchgate.net Furthermore, radical cascade reactions have been developed for the rapid construction of complex polycyclic skeletons in a highly regio- and stereoselective manner, demonstrating the power of modern synthetic methods to control stereochemistry. rsc.org The development of divergent, asymmetric methods allows for the synthesis of a range of pyranonaphthoquinones from a common chiral intermediate. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2h Naphtho 2,3 B Pyran 2 One, 3 Acetyl and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination and Conformation

As of the current literature review, a single-crystal X-ray structure for the specific compound 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- has not been reported. However, crystallographic analysis of closely related coumarin (B35378) and pyran-2-one derivatives provides significant insight into the likely solid-state structure, molecular conformation, and intermolecular interactions that would characterize this naphthopyran system.

Detailed structural studies on 3-acetylcoumarin (B160212) derivatives reveal common packing motifs and the dominant role of weak intermolecular forces in stabilizing the crystal lattice. oszk.hu The analysis of these related structures is crucial for understanding the supramolecular chemistry and predicting the material properties of the target compound.

One of the most pertinent structural features is the conformation of the 3-acetyl group relative to the pyran-2-one ring. X-ray studies on the closely related 3-(bromoacetyl)coumarin (B1271225) have shown that the molecule can exist in two distinct conformers, an S-cis and an S-trans orientation, which describes the arrangement of the acetyl group's carbonyl bond relative to the C3-C4 bond of the coumarin ring. rsc.org This conformational flexibility is a key characteristic that would likely be observed in 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-.

To illustrate the type of data obtained from X-ray crystallography for this class of compounds, the crystallographic parameters for a related pyran-2-one derivative, Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate, are presented below. nih.gov This data provides a tangible example of the unit cell dimensions and crystal system that might be expected for similar molecules.

ParameterValueReference
CompoundEthyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate nih.gov
Chemical FormulaC12H14O6 nih.gov
Molecular Weight254.23 nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP1 nih.gov
a (Å)7.8258 (10) nih.gov
b (Å)8.2722 (11) nih.gov
c (Å)10.0838 (13) nih.gov
α (°)77.374 (7) nih.gov
β (°)77.759 (6) nih.gov
γ (°)88.857 (7) nih.gov
Volume (Å3)622.28 (14) nih.gov
Z2 nih.gov

The molecular geometry of the title compound is expected to be nearly planar, a characteristic feature observed in many coumarin and pyran derivatives. nih.gov The fusion of the naphthalene (B1677914) ring would extend this planarity. The solid-state structure would be further stabilized by intermolecular C-H···O hydrogen bonds, linking adjacent molecules into a robust three-dimensional network. nih.gov

Theoretical and Computational Chemistry Studies on 2h Naphtho 2,3 B Pyran 2 One, 3 Acetyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-, DFT calculations can elucidate its fundamental reactivity and electronic properties. mdpi.com Such calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311G**. scifiniti.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. In the case of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-, the MEP map would likely reveal regions of negative potential (typically colored red or yellow) around the carbonyl oxygen atoms of the pyranone ring and the acetyl group. These regions are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, indicating sites for nucleophilic attack. The benzene (B151609) rings are also recognized as important molecular sites in related compounds. mdpi.com

Interactive Table: Predicted MEP Regions and Reactivity

Molecular Region Predicted Electrostatic Potential Predicted Reactivity
Carbonyl oxygens (pyranone and acetyl) Negative Electrophilic attack
Naphthyl and pyran hydrogen atoms Positive Nucleophilic attack

Average Local Ionization Energy (ALIE) is another descriptor used to predict the most probable sites for electrophilic attack. Lower ALIE values on the molecular surface indicate regions where electrons are most easily removed. For 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-, ALIE calculations would likely pinpoint the oxygen atoms of the carbonyl groups as having the lowest ionization energies, reinforcing the predictions from MEP analysis. Computational studies on analogous 2H-pyran-2-one derivatives have utilized ALIE to identify reactive centers. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For conjugated systems like 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-, the HOMO and LUMO are typically delocalized over the π-system of the naphthyl and pyran rings. scifiniti.commdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In similar pyranone structures, the HOMO and LUMO are predominantly located on the pyran ring, and tautomeric transformations can lead to significant delocalization of charge and changes in reactivity. scifiniti.com

Interactive Table: Hypothetical Frontier Orbital Data

Parameter Illustrative Value Significance
HOMO Energy -6.5 eV Electron-donating ability
LUMO Energy -2.0 eV Electron-accepting ability

Bond Dissociation Energy (BDE) calculations can predict the stability of a molecule, particularly its susceptibility to autoxidation. mdpi.com For 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-, BDE calculations would focus on the C-H bonds. Bonds with lower BDE values are more susceptible to homolytic cleavage and radical formation. It is generally considered that bonds with H-BDE values in the range of 70-85 kcal/mol are prone to autoxidation. mdpi.com By identifying the weakest C-H bonds, potential sites of degradation can be predicted.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. scifiniti.com These simulations can reveal the preferred conformations of the molecule in different environments and the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern its behavior in solution. For instance, MD simulations on related compounds have been used to study their interactions with water, which is crucial for understanding their pharmaceutical potential. mdpi.com

Computational Modeling for Prediction of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating reaction mechanisms and identifying transition state structures. For 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-, this could involve modeling its participation in reactions such as Diels-Alder cycloadditions, where pyran-2-ones can act as dienes. mdpi.com DFT calculations can be employed to map the potential energy surface of a reaction, locating the transition states and intermediates. This allows for the determination of activation energies, which in turn provides a deeper understanding of the reaction kinetics and the factors that control the reaction pathway. For example, in the Diels-Alder reaction of 2H-pyran-2-ones, computational studies have shown that the initial cycloaddition has a significantly higher activation barrier than the subsequent elimination of CO2. mdpi.com Such insights are vital for optimizing reaction conditions and predicting the formation of different products.

Biosynthetic Considerations and Natural Product Analogues of Naphthopyranones

Identification of Biosynthetic Pathways Related to Naphthopyranone Skeletons in Fungi

Fungal secondary metabolite biosynthesis is often organized in biosynthetic gene clusters (BGCs), where the genes encoding all the necessary enzymes for a specific metabolic pathway are located in close proximity on the chromosome. mdpi.comkit.edu The identification of these clusters is a key step in elucidating the biosynthetic pathway of a particular natural product. For naphthopyranones, which are a class of polyketides, the central enzyme is a polyketide synthase (PKS). kit.edunih.gov Bioinformatic analysis of fungal genomes has revealed numerous putative PKS genes and their associated BGCs, many of which are predicted to produce aromatic polyketides like naphthopyranones. nih.gov

The biosynthesis of fungal aromatic polyketides, including naphthopyranones, typically begins with the assembly of a poly-β-keto chain from simple acyl-CoA precursors. nih.govresearchgate.net This process is carried out by a type I iterative PKS. The resulting linear polyketide intermediate then undergoes a series of cyclization and aromatization reactions to form the characteristic fused ring system. researchgate.net For instance, the biosynthesis of the naphthopyrone spore pigment YWA1 in Aspergillus nidulans involves a non-reducing PKS (NR-PKS) that catalyzes the formation of a heptaketide which then cyclizes to form the naphthopyranone core. nih.gov

Polyketide Synthase (PKS) Involvement in Naphthopyranone Biosynthesis

Polyketide synthases (PKSs) are large, multifunctional enzymes that are central to the biosynthesis of polyketides. kit.edunih.gov Fungal PKSs are typically Type I, meaning they are composed of a single large polypeptide with multiple catalytic domains. nih.gov These enzymes function in an iterative manner, where a set of domains is used repeatedly to extend the growing polyketide chain. kit.edu

The biosynthesis of a naphthopyranone skeleton is initiated by a non-reducing PKS (NR-PKS). nih.gov The key domains within an NR-PKS and their functions are outlined in the table below.

DomainFunction
Starter Unit Acyltransferase (SAT) Selects the initial building block, typically acetyl-CoA.
Acyl Carrier Protein (ACP) Covalently binds the growing polyketide chain.
Ketosynthase (KS) Catalyzes the Claisen condensation reaction, extending the polyketide chain.
Acyltransferase (AT) Selects and loads the extender units, typically malonyl-CoA.
Product Template (PT) Controls the folding of the polyketide chain and the subsequent cyclization pattern.
Thioesterase (TE) / Claisen Cyclase (CLC) Catalyzes the release of the polyketide from the ACP, often coupled with the final cyclization step. nih.gov

The specific sequence of domains and their catalytic activities determine the structure of the final polyketide product. For the formation of a naphthopyranone, the NR-PKS would assemble a specific length polyketide chain, which is then regioselectively cyclized and aromatized to yield the characteristic tricyclic structure. researchgate.net

Enzymatic Transformations and Precursor Utilization in Natural Systems

The biosynthesis of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- begins with the fundamental building blocks of primary metabolism. The primary precursor for the polyketide backbone is acetyl-CoA, which serves as the starter unit. researchgate.netnih.gov The chain is then extended through the successive addition of malonyl-CoA units, which is also derived from acetyl-CoA via the action of acetyl-CoA carboxylase. researchgate.net

Following the synthesis of the naphthopyranone core by the PKS, further enzymatic modifications, often referred to as "tailoring reactions," can occur. These reactions are catalyzed by enzymes encoded by genes within the same BGC as the PKS. mdpi.comkit.edu For the specific case of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-, a key tailoring step would be the addition of the acetyl group at the C-3 position. This is likely accomplished through an enzymatic N-acylation or C-acylation reaction, where an acetyltransferase enzyme would transfer an acetyl group from a donor molecule, such as acetyl-CoA, to the naphthopyranone scaffold. scispace.commdpi.comnih.gov

Other potential tailoring reactions in naphthopyranone biosynthesis can include hydroxylations, methylations, and oxidations, which contribute to the vast structural diversity of this class of compounds. mdpi.com

Structural Relationships to Naturally Occurring 2H-Pyran-2-ones and Fused Derivatives

The 2H-naphtho[2,3-b]pyran-2-one core structure is a member of the larger family of pyranonaphthoquinones, which are widespread in nature, particularly as fungal metabolites. mdpi.comnih.gov These compounds share a common structural motif of a pyran ring fused to a naphthoquinone system. The structural diversity within this family arises from variations in the substitution patterns on the aromatic rings and the pyranone moiety.

The 2H-pyran-2-one moiety itself is a common scaffold in a variety of natural products with diverse biological activities. researchgate.net These can exist as simple monocyclic compounds or as part of more complex fused ring systems. The fusion of a pyran-2-one ring to other cyclic structures, such as a naphthalene (B1677914) system, leads to the formation of compounds like 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-. The table below highlights some examples of naturally occurring fused pyran-2-one derivatives.

Compound ClassCore Structure
Coumarins Benzopyran-2-one
Isocoumarins Isobenzopyran-2-one
Xanthones Dibenzopyran-2-one

The biosynthetic pathways leading to these different classes of fused pyran-2-ones often share common enzymatic strategies, particularly the involvement of PKSs in the formation of the initial polyketide chain. The subsequent cyclization and tailoring steps then dictate the final ring system and its substitution pattern.

Exploration of Non Medical Applications of 2h Naphtho 2,3 B Pyran 2 One, 3 Acetyl and Analogues

Photochromic Materials and Their Mechanistic Basis for Color Change

The defining characteristic of naphthopyrans is their photochromism: a reversible transformation between two forms, a colorless and a colored state, initiated by ultraviolet (UV) light. nih.govsemanticscholar.org The parent compound, in its stable, colorless state (often referred to as the closed form), undergoes a 6π electrocyclic ring-opening reaction when irradiated with UV light. nih.gov This reaction breaks a carbon-oxygen bond in the pyran ring, leading to the formation of a planar, highly conjugated, and intensely colored species known as a merocyanine (B1260669) dye (the open form). nih.govsemanticscholar.orgrsc.org This process is reversible; the colored merocyanine form can revert to the colorless naphthopyran state either thermally or by irradiation with visible light. rsc.org

The mechanistic pathway of this photo-isomerization can be complex. Upon ring-opening, several stereoisomers of the merocyanine dye can be formed, most notably the transoid-cis (TC) and transoid-trans (TT) isomers. mdpi.comnih.gov

Transoid-cis (TC): This isomer is often formed rapidly after the initial ring-opening. It is typically short-lived and fades relatively quickly back to the closed form. mdpi.comnih.gov

Transoid-trans (TT): This isomer can be formed from the TC isomer through further photoexcitation or as a direct product of the ring-opening. mdpi.com The TT form is generally more stable and has a longer lifetime, meaning it fades more slowly. nih.gov

The kinetics of the coloration and decoloration processes are critical for practical applications. For instance, in applications like ophthalmic lenses, a fast fade rate is desirable, which means minimizing the formation of the long-lived TT isomer. nih.gov The specific properties, including the color of the open form (λmax), the fade rate, and fatigue resistance, can be precisely controlled by strategic structural modifications to the naphthopyran scaffold. rsc.orgnih.gov Introducing different substituent groups on the naphthopyran skeleton can influence the electronic and steric properties, thereby tuning the stability of the different merocyanine isomers and their rates of interconversion. rsc.orgnih.gov

Table 1: Properties of Photochromic Isomers of Naphthopyran Derivatives
IsomerTypical LifetimeFormation PathwayDecoloration (Fading)Significance
Closed Form (CF)StableN/A (Ground State)N/AColorless, transparent initial state.
Transoid-cis (TC)Short (seconds to minutes)Directly from CF upon UV irradiation. mdpi.comRapid thermal reversion to CF. nih.govResponsible for the initial, fast-fading color.
Transoid-trans (TT)Long (minutes to hours)Photoexcitation of TC or direct from CF. mdpi.comSlow thermal reversion to CF. nih.govContributes to a persistent color that fades slowly.

Ultraviolet (UV) Absorbers and Protective Agents

The very mechanism of photochromism in naphthopyrans is predicated on their ability to absorb ultraviolet radiation. This inherent property makes them effective as UV absorbers and protective agents. The initial ring-opening reaction is triggered by the absorption of UV photons, which provides the energy needed to cleave the C-O bond. nih.gov In this process, the harmful UV radiation is absorbed by the molecule and converted into chemical energy, initiating the structural change that leads to coloration.

This function is most famously exploited in photochromic ophthalmic lenses. semanticscholar.orgrsc.org When exposed to sunlight, the naphthopyran molecules embedded within the lens material absorb the UV-A and UV-B components of the sunlight, causing the lenses to darken. This provides protection for the wearer's eyes by blocking a significant portion of the incoming UV radiation. When the UV source is removed (e.g., by going indoors), the molecules thermally revert to their colorless form, and the lenses become clear again. The dual function of providing dynamic tinting for visual comfort and absorbing harmful UV radiation makes naphthopyrans highly valuable in this application.

Fluorescent Probes and Dyes

Beyond their photochromic properties, certain naphthopyran derivatives and their open merocyanine forms exhibit strong fluorescence, making them suitable for use as fluorescent dyes and probes. chemimpex.com Fluorescence is the emission of light by a substance that has absorbed light. The extended π-conjugated system of the colored merocyanine form is often responsible for these luminescent properties. chemimpex.com

The versatility of the naphthopyran structure allows for the synthesis of derivatives with tailored photophysical properties, including specific absorption and emission wavelengths. chemimpex.com These compounds can be used to create fluorescent probes for biological imaging or as dyes in advanced materials like organic light-emitting diodes (OLEDs). chemimpex.com

Furthermore, related heterocyclic systems that share structural motifs with naphthopyrans, such as naphtho[2,3-d]thiazole-4,9-diones, have also been investigated as fluorescent molecules. nih.gov These analogues can exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable property for fluorescent probes as it minimizes interference from the excitation light. nih.gov The development of such dyes is an active area of research, with potential applications in sensing, optical devices, and materials science. nih.gov

Table 2: Selected Photophysical Properties of Naphthopyran Analogues
Compound ClassKey Photophysical PropertyPotential ApplicationReference
3,3-Diphenyl-3H-naphtho[2,1-b]pyranStrong fluorescence.Fluorescent probes, OLEDs. chemimpex.com chemimpex.com
Naphtho[2,3-d]thiazole-4,9-dionesFluorescence with large Stokes shift (>90 nm).Spectral analysis, sensing, optical devices. nih.gov nih.gov
PyranoindolesEmission from blue to green (420-586 nm).Components of phototriggered systems, fluorescent probes. nih.gov nih.gov

Integration into Advanced Materials and Polymer Science

The robustness and tunable properties of naphthopyrans make them ideal for incorporation into various materials, particularly polymers. rsc.org The covalent integration of naphthopyran units into polymer chains has led to the development of "smart" materials that can respond to external stimuli. rsc.org

One of the most significant applications is in the field of polymer mechanochemistry, where naphthopyrans act as "mechanophores"—molecular units that undergo a chemical transformation in response to mechanical force. nih.govrsc.org When a polymer containing a naphthopyran is stretched or compressed, the mechanical force can induce the same ring-opening reaction as UV light, resulting in a visible color change. rsc.orgnih.gov This property allows for the direct visualization of stress and strain in materials, providing insights into material fatigue and failure. rsc.org Researchers have demonstrated that by modifying the naphthopyran structure, the color and fading kinetics of the mechanochromic response can be precisely controlled. rsc.org

Naphthopyrans are integrated into various polymer matrices, such as polydimethylsiloxane (B3030410) (PDMS) and poly(methyl methacrylate) (PMMA), to create materials with diverse properties. rsc.orgrsc.orgnih.gov The choice of polymer matrix can itself influence the photochromic behavior, such as the decoloration speed. capes.gov.br

Other advanced applications include:

Dye-Sensitized Solar Cells (DSSCs): Naphthopyran-based dyes have been used as photosensitizers in DSSCs. nih.govnih.gov These "photo-chromo-voltaic" cells can self-adapt their light absorption and electricity generation according to the light intensity, a desirable feature for applications like smart photovoltaic windows. nih.gov

Optical Data Storage: The reversible color change of photochromic materials offers potential for high-density optical data storage, where information is written with one wavelength of light and erased with another or with heat. nih.gov

Security Inks: The unique color-changing properties of naphthopyrans make them useful in security inks and as identity markers in various products. researchgate.net

Table 3: Applications of Naphthopyrans in Polymer Science and Advanced Materials
Application AreaFunction of NaphthopyranPolymer/Material SystemKey Finding
Mechanochromic MaterialsForce-induced ring-opening to colored merocyanine. rsc.orgPDMS, Poly(methyl acrylate). semanticscholar.orgrsc.orgEnables visualization of mechanical stress and strain in polymers. nih.gov
Photochromic LensesUV-induced ring-opening for tinting and UV absorption. rsc.orgProprietary lens polymers.Provides adaptive sunglasses with built-in UV protection. semanticscholar.org
Dye-Sensitized Solar CellsPhotochromic photosensitizer. nih.govTiO₂ mesoporous electrodes. nih.govAllows for self-adjusting light absorption and power generation. nih.gov
Photochromic FilmsReversible coloration. nih.govPoly(methyl methacrylate) (PMMA). nih.govDemonstrates good fatigue resistance for potential optical applications. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structural integrity of 3-acetyl-2H-naphtho[2,3-b]pyran-2-one?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the acetyl group and fused aromatic system. For example, the acetyl proton typically appears as a singlet near δ 2.5–3.0 ppm in ¹H NMR, while carbonyl carbons resonate at ~170–200 ppm in ¹³C NMR. X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for related naphthopyran derivatives like 4,9-dihydroxy-α-lapachone (melting point: 130–131°C, specific rotation: +17.9° in MeOH) . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹).

Q. What synthetic routes are reported for naphthopyranone derivatives, and how can they be adapted for 3-acetyl substitution?

  • Answer : Cyclocondensation of hydroxy-naphthonitriles with ketones or aldehydes under acidic conditions (e.g., polyphosphoric acid) is a common approach. For 3-acetyl derivatives, acetylation of a preformed naphthopyranone intermediate using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) is plausible. Microwave-assisted synthesis, as shown for naphtho-furo-pyridinones, improves yield and reduces reaction time . Thrope-Ziegler cyclization may also apply for ring closure .

Q. How does the fused aromatic system influence the compound’s UV-Vis absorption profile?

  • Answer : The extended conjugation in the naphthopyranone core results in strong absorbance in the UV range (250–350 nm), with shifts depending on substituents. For instance, electron-withdrawing groups like acetyl enhance π→π* transitions, which can be quantified using time-dependent DFT calculations .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for naphthopyranone derivatives?

  • Answer : Contradictions often arise from differences in assay conditions (e.g., bacterial strains, solvent polarity). Standardized protocols, such as the CLSI microdilution method for antimicrobial testing, should be adopted. For example, bis-naphtho-γ-pyrones showed variable anti-Helicobacter pylori activity depending on substitution patterns . Dose-response curves and cytotoxicity controls (e.g., MTT assays) are essential to distinguish specific activity from general toxicity .

Q. What strategies optimize the stability of 3-acetyl-naphthopyranone derivatives under physiological conditions?

  • Answer : Stability studies in PBS (pH 7.4) at 37°C with HPLC monitoring can identify degradation pathways (e.g., hydrolysis of the acetyl group). Encapsulation in liposomes or PEGylation improves solubility and prolongs half-life. For analogs like α-lapachone, storage at 2–8°C in amber vials minimizes photodegradation .

Q. How can structure-activity relationship (SAR) studies guide the modification of 3-acetyl-naphthopyranone for enhanced bioactivity?

  • Answer : Systematic substitution at positions 5, 8, and 10 of the naphthopyranone core can modulate bioactivity. For example:

  • Electron-donating groups (e.g., -OH, -OCH₃) enhance antioxidant properties.
  • Bulky substituents (e.g., aryl rings) improve binding to hydrophobic enzyme pockets.
    SAR data for bis-naphtho[2,3-b]pyrones indicate that planar fused-ring systems favor intercalation into DNA or enzyme active sites .

Q. What computational methods predict the pharmacokinetic properties of 3-acetyl-naphthopyranone derivatives?

  • Answer : Molecular docking (AutoDock Vina) identifies potential targets (e.g., topoisomerase II for anticancer activity). ADMET predictors (e.g., SwissADME) estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. For α-lapachone analogs, a logP ~2.5 balances solubility and membrane penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.